molecular formula C12H16ClN5 B11224324 2-butyl-N-(4-chlorobenzyl)-2H-tetrazol-5-amine

2-butyl-N-(4-chlorobenzyl)-2H-tetrazol-5-amine

Cat. No.: B11224324
M. Wt: 265.74 g/mol
InChI Key: OLHJFVXCUQAYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-N-(4-chlorobenzyl)-2H-tetrazol-5-amine is a tetrazole-based compound characterized by a five-membered tetrazole ring substituted with a butyl group at the 2-position and a 4-chlorobenzyl group at the N-amine position. Tetrazoles are nitrogen-rich heterocycles widely used in medicinal chemistry as bioisosteres for carboxylic acids due to their similar pKa and hydrogen-bonding capabilities.

Properties

Molecular Formula

C12H16ClN5

Molecular Weight

265.74 g/mol

IUPAC Name

2-butyl-N-[(4-chlorophenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C12H16ClN5/c1-2-3-8-18-16-12(15-17-18)14-9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,16)

InChI Key

OLHJFVXCUQAYOG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1N=C(N=N1)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTYL-N-[(4-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzylamine with butyl isocyanide and sodium azide under appropriate reaction conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and reaction time, to ensure efficient and consistent synthesis.

Chemical Reactions Analysis

Formation of the Tetrazole Core

Tetrazole rings are typically formed via cyclization reactions between azide ions and carbodiimides or imidoylbenzotriazoles. For example:

  • Thiourea desulfurization : A three-component synthesis involving phenyl isothiocyanate, sodium azide (NaN₃), and amines under bismuth nitrate (Bi(NO₃)₃·5H₂O) catalysis. This method promotes the formation of 5-aminotetrazoles under microwave heating .

  • Imidoylbenzotriazole intermediates : Mild conditions (e.g., room temperature, short reaction times) enable the synthesis of 1,5-disubstituted tetrazoles .

Substitution Reactions

N2-Alkylation/Arylation :
The N2 position of the tetrazole ring can undergo regioselective substitution using alkyl or aryl sources. For example:

  • Bu₄NI-catalyzed reactions : Tert-butyl hydroperoxide acts as a methyl source, while alkyl diacyl peroxides provide primary alkyl groups. Aryl diacyl peroxides enable N2-arylation .

  • Bi(NO₃)₃·5H₂O-mediated reactions : This Lewis acid promotes thiourea desulfurization, enabling regioselective substitution at the N5 position .

Chemical Reactivity

The compound exhibits reactivity at multiple sites, influenced by its heterocyclic structure and functional groups.

Nucleophilic Substitution

The tetrazole ring’s nitrogen atoms participate in substitution reactions. For example:

  • N2-Alkylation : The N2 position undergoes alkylation using alkyl halides or peroxides, as demonstrated in tetrazole chemistry .

  • N5-Amination : The N5 position can react with thioureas or amines to form substituted tetrazoles .

Electrophilic Aromatic Substitution

The benzyl group’s aromatic ring undergoes electrophilic substitution (e.g., nitration, bromination) due to the electron-withdrawing chlorine substituent .

Amine Group Reactions

The primary amine (-NH₂) at the N5 position participates in:

  • Acylation : Reaction with acyl chlorides to form amides .

  • Alkylation : Nucleophilic alkylation to generate N-substituted derivatives .

Tetrazole Formation via Thiourea Desulfurization

A proposed mechanism involves:

  • Coordination : Bi(III) coordinates with thiourea sulfur atoms, promoting desulfurization.

  • Carbodiimide formation : Base-induced elimination generates a carbodiimide intermediate.

  • Cyclization : Reaction with azide ions forms the tetrazole ring .

Regioselectivity in Substitution

The regioselectivity of N2 vs. N5 substitution depends on the amine’s electronic environment. Electron-rich amines favor N5 substitution, while electron-deficient amines favor N2 substitution .

Medicinal Chemistry

  • Enzyme inhibition : Tetrazole derivatives are studied for their inhibition of enzymes like urease, with potential applications in treating Helicobacter pylori infections .

  • Antimicrobial agents : Chlorinated benzyl groups enhance antimicrobial activity against bacteria and fungi .

Biological Studies

  • Binding affinity : The compound’s interaction with biological targets (e.g., receptors, enzymes) is evaluated using techniques like NMR and SFC-MS .

  • Pharmacokinetic profiling : Solubility and stability studies are critical for drug development .

Table 2: Reactivity of Functional Groups

Group Reaction Type Example Reagents Outcome
Tetrazole N2Alkylation/arylationAlkyl halides, Bu₄NISubstituted tetrazole
Aromatic benzyl ringElectrophilic substitutionNO₂, Br₂Chlorinated derivatives
Amine (-NH₂)Acylation/alkylationAcyl chlorides, alkyl halidesAmides/alkylated amines

Scientific Research Applications

Synthesis of 2-butyl-N-(4-chlorobenzyl)-2H-tetrazol-5-amine

The synthesis of this compound typically involves the reaction of appropriate precursors to form the tetrazole ring. The synthesis can be achieved through various methods, including cyclization reactions using hydrazine derivatives and suitable carbonyl compounds. The general reaction scheme may be summarized as follows:

  • Formation of Tetrazole Ring : Reacting butyl hydrazine with a suitable source of azide or nitrous acid.
  • Substitution Reaction : Introducing the 4-chlorobenzyl group via nucleophilic substitution.

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing tetrazole moieties exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that this compound displays promising inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .

Anticancer Potential

The anticancer properties of tetrazole derivatives have also been a focal point in recent studies. This compound has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116) . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various tetrazole derivatives, including this compound. The compound was tested against multiple bacterial strains using the disc diffusion method. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Study 2: Anticancer Activity

In another research effort, the cytotoxic effects of this compound were assessed against human cancer cell lines. The compound showed significant inhibition of cell proliferation in MCF7 cells with an IC50 value indicating potent activity. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 2-BUTYL-N-[(4-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, tetrazole derivatives are known to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Tetrazole Derivatives

  • 5-Amino-2-methyl-2H-tetrazole (C₂H₅N₅): A simpler tetrazole with a methyl group, often used as a ligand or synthetic intermediate. Its lower molecular weight (99.09 vs. 265.74) and lack of aromatic substituents limit its bioactivity compared to the target compound.
  • Market Data for Tetrazole Hydrates : 2H-Tetrazol-5-amine hydrate (EC 604-965-4) is commercially significant, with global consumption analyzed across industrial applications. The butyl and 4-chlorobenzyl groups in the target compound likely enhance its stability and specificity compared to the hydrate form.

Thiadiazole and Thiazole Derivatives

  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine: Exhibits insecticidal and fungicidal activities attributed to the thiadiazole core’s electron-deficient nature and the 4-chlorobenzylidene group’s hydrophobic interactions.
  • 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine: The thiazole core (with one sulfur and one nitrogen atom) and fluorinated benzyl group may enhance metabolic stability compared to non-fluorinated analogs.

Isoxazole Derivatives

  • N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine : A Schiff base with an isoxazole ring, studied for its crystallographic properties. The oxygen atom in the isoxazole alters polarity and hydrogen-bonding capacity relative to tetrazoles.

Research Findings and Trends

Synthetic Strategies :

  • Tetrazole derivatives like the target compound are typically synthesized via [2+3] cycloaddition between nitriles and sodium azide. The 4-chlorobenzyl group may be introduced via alkylation or reductive amination.
  • Thiadiazoles and thiazoles often form via cyclization of thiosemicarbazides or Hantzsch synthesis, respectively.

Biological Activity Correlations :

  • Substituent Effects : Chlorobenzyl groups enhance hydrophobic interactions with biological targets, as seen in thiadiazole (fungicidal) and thiazole (antiproliferative) derivatives.
  • Heterocycle Choice : Tetrazoles offer metabolic resistance due to their aromatic stability, whereas thiadiazoles may react more readily in biological systems.

Commercial and Industrial Relevance :

  • Tetrazole derivatives are prioritized in drug discovery for their bioisosteric properties.
  • Thiadiazoles dominate agrochemical applications due to their pesticidal efficacy.

Biological Activity

2-butyl-N-(4-chlorobenzyl)-2H-tetrazol-5-amine is a synthetic compound belonging to the tetrazole class, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including antimicrobial, antifungal, and anticancer properties. The following sections detail its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with a tetrazole moiety can inhibit the growth of various bacterial strains such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that demonstrates their efficacy compared to standard antibiotics.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus50
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-benzamideEscherichia coli125
5-substituted tetrazolesBacillus cereus100

Antifungal Activity

The antifungal potential of tetrazole compounds has also been explored. For example, certain derivatives have shown effectiveness against fungi like Candida albicans and Aspergillus niger, with varying degrees of inhibition depending on their structural modifications . The presence of electron-withdrawing groups in the para position of the aromatic ring has been linked to enhanced antifungal activity.

Anticancer Properties

Recent investigations into the anticancer properties of tetrazole derivatives have revealed promising results. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity of Tetrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)15
N-(2-butyl-2H-tetrazol-5-yl)-benzamideHeLa (Cervical Cancer)20

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors. This binding can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:

  • Enzyme Inhibition : Compounds can act as inhibitors for enzymes involved in metabolic pathways.
  • Receptor Modulation : They may influence receptor-mediated processes, affecting cellular responses.

Structure-Activity Relationship (SAR)

The SAR studies of tetrazole derivatives indicate that modifications in the molecular structure significantly impact their biological activity. For instance:

  • Substitution Patterns : The introduction of halogen atoms (like chlorine) on the benzene ring enhances antimicrobial activity.
  • Alkyl Chain Length : Variations in alkyl chain length (e.g., butyl vs. propyl) can affect lipophilicity and consequently bioavailability.
  • Functional Groups : Electron-withdrawing or electron-donating groups can alter the electronic properties of the compounds, influencing their reactivity and interaction with biological targets .

Case Studies

Several case studies have highlighted the effectiveness of tetrazole derivatives in clinical and laboratory settings:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of a series of tetrazole derivatives against clinically relevant strains. Results indicated that compounds with longer alkyl side chains exhibited enhanced activity against resistant bacterial strains .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that specific modifications to the tetrazole structure led to increased cytotoxicity, suggesting potential for therapeutic development in oncology .
  • Pharmacological Profile Analysis : A comprehensive review analyzed various tetrazole derivatives' pharmacological profiles, confirming their potential as multi-target agents in treating infections and cancer .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-butyl-N-(4-chlorobenzyl)-2H-tetrazol-5-amine?

  • Methodology : The compound is typically synthesized via a two-step process:

Condensation : React 4-chlorobenzylamine with a butyl-substituted tetrazole precursor using phosphorus oxychloride (POCl₃) as a cyclizing agent .

Purification : Recrystallization from ethanol or DMF/ethanol mixtures is employed to isolate the product.

  • Key Tools : IR and ¹H/¹³C NMR spectroscopy confirm functional groups and structural integrity .

Q. How is the structural characterization of this compound performed?

  • Methodology :

  • Spectroscopy : IR identifies NH/amine stretches (~3300 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹). ¹H NMR confirms aromatic (δ 7.2–7.4 ppm) and butyl chain protons (δ 0.9–1.6 ppm) .
  • X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, with unit cell parameters (e.g., a = 19.2951 Å, β = 119.209°) and space group I 1 2/a 1 .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid inhalation/contact.
  • Store waste separately and dispose via certified chemical waste services.
  • Chlorinated intermediates (e.g., 4-chlorobenzyl bromide) require fume hoods .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Approach :

  • Catalyst Screening : Test bases like triethylamine vs. K₂CO₃ to enhance cyclization efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction kinetics.
  • Example : Refluxing in ethanol with K₂CO₃ increased yield by 15% in analogous oxadiazole syntheses .

Q. What computational methods validate interactions with biological targets?

  • Methodology :

  • Molecular Docking : Autodock Vina or Schrödinger Suite models binding to receptors (e.g., μ-opioid receptors).
  • DFT Calculations : B3LYP/6-311++G(d,p) optimizes geometry and predicts vibrational spectra, aligning with experimental IR .

Q. How do crystallographic disorders affect structural analysis?

  • Resolution :

  • Use SHELXL’s PART and SUMP commands to model disordered regions (e.g., butyl chain conformers).
  • High-resolution data (<1.0 Å) and TWIN/BASF commands address twinning in low-symmetry space groups .

Q. What explains discrepancies in pharmacological activity data?

  • Analysis :

  • Purity : HPLC-MS (≥95% purity) ensures activity correlates with the target compound.
  • Assay Variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. CHO) for receptor affinity consistency .

Q. How does UV exposure impact stability?

  • Photodegradation Study :

  • Conditions : Irradiate solid samples (λ > 235 nm) in argon matrixes.
  • Products : LC-MS detects cyanamide and methyl azide, suggesting tetrazole ring cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.